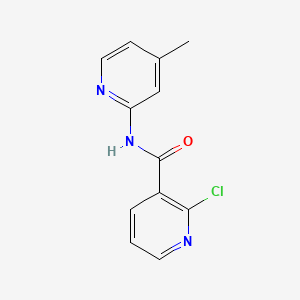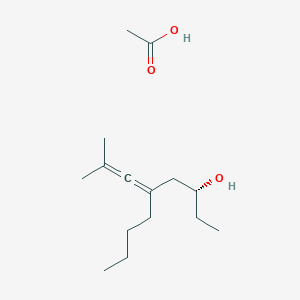
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an oxathiastanninan ring, which includes tin, sulfur, and oxygen atoms, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one typically involves the reaction of dibutyltin oxide with a suitable sulfur-containing ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the oxathiastanninan ring. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. The process would include the use of larger reaction vessels, automated control of reaction conditions, and efficient purification methods to ensure high yield and purity. Safety measures are crucial due to the involvement of organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and sulfoxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biology due to its ability to interact with biological molecules. It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of specialized coatings and materials. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
作用机制
The mechanism of action of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of cellular processes, which can be beneficial in applications such as antimicrobial and anticancer treatments. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to metal ions and form stable complexes plays a crucial role.
属性
CAS 编号 |
561066-66-8 |
|---|---|
分子式 |
C13H27NO2SSn |
分子量 |
380.1 g/mol |
IUPAC 名称 |
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C5H11NO2S.2C4H9.Sn/c1-5(2,9)3(6)4(7)8;2*1-3-4-2;/h3,9H,6H2,1-2H3,(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChI 键 |
SLJPJEYRRNSGER-LHWPGRLPSA-L |
手性 SMILES |
CCCC[Sn]1(OC(=O)[C@@H](C(S1)(C)C)N)CCCC |
规范 SMILES |
CCCC[Sn]1(OC(=O)C(C(S1)(C)C)N)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
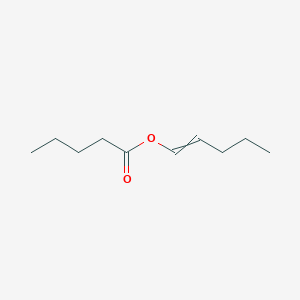
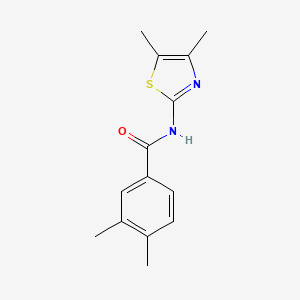
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
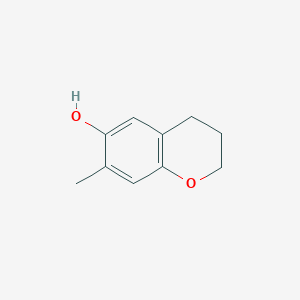
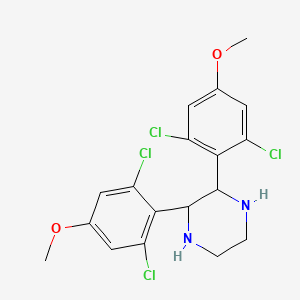

![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
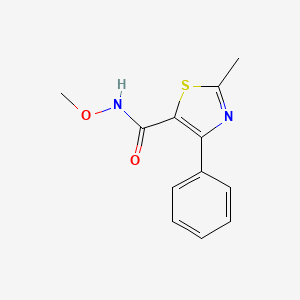

methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
